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Cancer Type / Therapy regimen (MEKi + Key Efficacy Supporting Evidence /
Indication Partner Drug) Endpoints Context

| Metastatic Melanoma (BRAF V600 mutant) | Encorafenib + Binimetinib | « Superior ORR vs.

dabrafenib+trametinib (OR=1.86) [1] * Favorable safety: fewer SAEs vs. vemurafenib+cobimetinib & triple

combo [1] | Network meta-analysis; combination therapies outperform monotherapies [1]. | | | Dabrafenib +

Trametinib | « Median OS: 25.3 months [2] ¢ 5-year OS rate: 34% [2] | Indirect comparison from separate

trials [2]. | | | Vemurafenib + Cobimetinib | « Median OS: 22.3 months [2] | Indirect comparison from separate
trials [2]. | | NSCLC (KRAS-mutant) | Trametinib + Anlotinib (pan-RTK inhibitor) | « ORR: 65-69.2% -
Median PFS: 6.9 - 11.5 months « DCR: 92-100% [3] | Phase I/II trial (NCT04967079); strategy counters
adaptive resistance to MEKi [3]. | | Erdheim-Chester Disease (ECD) | Cobimetinib, Trametinib, or
Binimetinib (Monotherapy) | * ORR: 93.3% in MAPK-ERK mutated patients vs. 40% in unmutated [4] °

PFS significantly longer in mutated group [4] | Retrospective study; response highly dependent on

underlying MAPK pathway mutation [4]. |

Experimental Protocols for Key Data

To help you evaluate the quality of the data, here are the methodologies behind some of the key findings.
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e Network Meta-Analysis (NMA) in Melanoma [1]: This analysis provides the relative efficacy data
between different BRAF/MEK inhibitor combinations.

o Objective: To estimate the relative efficacy and safety of targeted therapies for metastatic
melanoma.

o Method: A systematic literature review identified studies until November 2020. After a
transitivity assessment, a Bayesian NMA was conducted on a network restricted to targeted
therapies (15 trials).

o Outcome Measures: Overall Response Rate (ORR), incidence of Serious Adverse Events
(SAESs), and discontinuations due to AEs.

e Phase I/II Clinical Trial in NSCLC (NCT04967079) [3]: This study generated the efficacy data for

trametinib plus anlotinib.

o Objective: To evaluate the efficacy of coinhibiting MEK and RTK pathways in KRAS-mutant
NSCLC.
o Method: The study involved 33 patients with advanced non-G12C KRAS-mutant NSCLC.
= Phase la (13 patients): Established the Recommended Phase 2 Dose (RP2D) of
trametinib (2 mg) plus anlotinib (8 mg).
= Phase Ib (20 patients): Evaluated the combination at the RP2D.
o Outcome Measures: Objective Response Rate (ORR), Disease Control Rate (DCR), median
Progression-Free Survival (PFS), and median Overall Survival (OS).

e In Vitro Head-to-Head Comparison [2]: This preclinical study directly compared all possible
BRAF/MEK inhibitor combinations.

o Objective: To identify a BRAF/MEK inhibitor combination with superior anti-tumor activity in
both BRAF-mutant and NRAS-mutant melanoma cells.

o Method: Anti-proliferative and pro-apoptotic activities of nine different BRAFI/MEKI
combinations were assessed in melanoma cell lines.

o Cell Lines & Assays: Used BRAFmut and NRASmut cell lines. Cells were treated with serial
dilutions of drug combinations for 72 hours. Cell proliferation was measured using MUH

reagent, and apoptosis was analyzed by flow cytometry (propidium-iodide staining of the subG1
fraction).

MAPK Signaling Pathway and Drug Mechanism

The following diagram illustrates the signaling pathway targeted by these therapies and where MEK

inhibitors act. It also shows how combination therapies can overcome the resistance that limits MEK
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inhibitor monotherapy.
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Key Insights for Researchers

e Combination is Key: The clinical efficacy of MEK inhibitors is profoundly influenced by their
combination partner. Binimetinib's strong profile in melanoma is tied to encorafenib. In NSCLC,

trametinib's efficacy was unlocked by combining it with the RTK inhibitor anlotinib to counter feedback

activation [3].
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e Context-Dependent Efficacy: The same MEK inhibitor can show vastly different response rates
depending on the disease and its genetic drivers, as seen in Erdheim-Chester disease [4]. This
underscores the importance of patient stratification based on molecular profiling beyond just BRAF
status.

¢ Preclinical Data Suggests Novel Combinations: An unconventional combination like encorafenib +
trametinib demonstrated high anti-tumor activity in vitro, surpassing some approved regimens [2].
This highlights an opportunity for exploring new MEK inhibitor partnerships in clinical trials.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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